molecular formula C10H8O B102297 1-Naphthol-1-14C CAS No. 19481-11-9

1-Naphthol-1-14C

Cat. No. B102297
CAS RN: 19481-11-9
M. Wt: 146.16 g/mol
InChI Key: KJCVRFUGPWSIIH-HRVHXUPCSA-N
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Description

1-Naphthol-1-14C is a variant of 1-Naphthol, an organic compound with the formula C10H7OH . It is a fluorescent white solid . The “14C” indicates that this compound is radiolabeled, meaning it contains a radioactive isotope of carbon, carbon-14 .


Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of 1-Naphthol-1-14C is similar to that of 1-Naphthol, with the difference being the presence of a carbon-14 atom . Some molecules could exhibit intramolecular O–H–O interactions .


Chemical Reactions Analysis

1-Naphthol undergoes various reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .


Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid with a density of 1.10 g/cm3 . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .

Scientific Research Applications

Interaction with Aluminum Hydroxide

1-Naphthol-1-14C demonstrates interesting interactions with aluminum hydroxide. Research by Karthikeyan et al. (1999) explored how pH, dissolved O2 concentration, and reaction time affect the interaction of 14C-1-hydroxynaphthalene (1-naphthol) with poorly crystalline Al(OH)3(s). It was found that the sorption of 1-naphthol to Al(OH)3(s) significantly increased over time, showing a clear pH-dependent trend. This interaction suggests potential environmental and chemical applications (Karthikeyan et al., 1999).

Metabolism and Transport Studies

Studies have investigated the metabolism and transport of 1-Naphthol-1-14C in various biological systems. For example, Pekas (1972) researched the active liberation of naphthol from a carbamate in rat intestines, demonstrating different metabolic rates across different sections of the intestine. This study provides insights into how 1-Naphthol-1-14C is processed in biological systems, which can be crucial for environmental and toxicological studies (Pekas, 1972).

Oxidative Transformation and Complexation

Research has also delved into the oxidative transformation of 1-naphthol and its complexation with substances like humic acid. Karthikeyan and Chorover (2000) studied the extent of 1-naphthol complexation with humic acid as a function of various solution chemistries. Their findings highlight the role of environmental factors in the transformation and interaction of 1-naphthol-1-14C with other chemicals, which is relevant for environmental chemistry and pollution studies (Karthikeyan & Chorover, 2000).

Safety And Hazards

1-Naphthol is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and respiratory tract irritation and may cause blood abnormalities. It may also cause liver and kidney damage .

Future Directions

1-Naphthols have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVRFUGPWSIIH-HRVHXUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=[14C]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451168
Record name 1-Naphthol-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthol-1-14C

CAS RN

19481-11-9
Record name 1-Naphthol-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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